molecular formula C30H30N4OS B442556 1-{4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL}ETHAN-1-ONE

1-{4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL}ETHAN-1-ONE

Cat. No.: B442556
M. Wt: 494.7g/mol
InChI Key: IVIODAUVINCUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL}ETHAN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring, a benzhydryl group, and a thioxo-dihydropyrimidinyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of benzhydrylpiperazine with a suitable alkylating agent to form the desired piperazine derivative. This intermediate is then reacted with a thioxo-dihydropyrimidinyl precursor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antiallergic and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Properties

Molecular Formula

C30H30N4OS

Molecular Weight

494.7g/mol

IUPAC Name

1-[4-(4-benzhydrylpiperazin-1-yl)-6-methyl-1-phenyl-2-sulfanylidenepyrimidin-5-yl]ethanone

InChI

InChI=1S/C30H30N4OS/c1-22-27(23(2)35)29(31-30(36)34(22)26-16-10-5-11-17-26)33-20-18-32(19-21-33)28(24-12-6-3-7-13-24)25-14-8-4-9-15-25/h3-17,28H,18-21H2,1-2H3

InChI Key

IVIODAUVINCUDG-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=S)N1C2=CC=CC=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C

Canonical SMILES

CC1=C(C(=NC(=S)N1C2=CC=CC=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C

Origin of Product

United States

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